molecular formula C6H8ClN3 B13919274 3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine

3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine

Cat. No.: B13919274
M. Wt: 157.60 g/mol
InChI Key: KGDZXPDBAHQJDS-UHFFFAOYSA-N
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Description

3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-chloro-1,3-diketone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the use of palladium or copper catalysts in the cyclization step can significantly improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-cyclopropyl-1H-pyrazol-4-amine is unique due to the presence of both the chlorine and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-1-cyclopropylpyrazol-4-amine

InChI

InChI=1S/C6H8ClN3/c7-6-5(8)3-10(9-6)4-1-2-4/h3-4H,1-2,8H2

InChI Key

KGDZXPDBAHQJDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)Cl)N

Origin of Product

United States

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